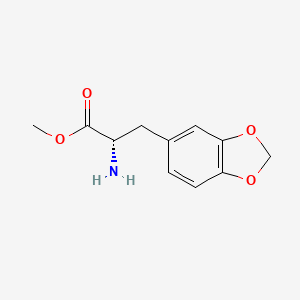

methyl (2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoate

CAS No.: 272784-77-7

Cat. No.: VC17575157

Molecular Formula: C11H13NO4

Molecular Weight: 223.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 272784-77-7 |

|---|---|

| Molecular Formula | C11H13NO4 |

| Molecular Weight | 223.22 g/mol |

| IUPAC Name | methyl (2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoate |

| Standard InChI | InChI=1S/C11H13NO4/c1-14-11(13)8(12)4-7-2-3-9-10(5-7)16-6-15-9/h2-3,5,8H,4,6,12H2,1H3/t8-/m0/s1 |

| Standard InChI Key | NVFBZYNRLBVZAG-QMMMGPOBSA-N |

| Isomeric SMILES | COC(=O)[C@H](CC1=CC2=C(C=C1)OCO2)N |

| Canonical SMILES | COC(=O)C(CC1=CC2=C(C=C1)OCO2)N |

Introduction

Chemical Structure and Molecular Properties

Structural Features

Methyl (2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoate (Figure 1) consists of a propanoate backbone with an amino group at the α-position and a 1,3-benzodioxol-5-yl substituent at the β-carbon. The (2S) configuration denotes the stereochemistry of the α-carbon, aligning it with the ʟ-series of amino acids. The 1,3-benzodioxole ring, a fused bicyclic system with two oxygen atoms, contributes to the compound’s electronic and steric profile .

Molecular Formula: CHNO

Molecular Weight: 223.23 g/mol

IUPAC Name: Methyl (2S)-2-amino-3-(2H-1,3-benzodioxol-5-yl)propanoate

SMILES: COC(=O)C@@HCc1ccc2OCOc2c1

InChIKey: VIYPNISBCRFBOV-QMMMGPOBSA-N

The methyl ester group enhances lipophilicity, making the compound amenable to organic synthesis and chromatographic purification.

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of methyl (2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoate typically involves multi-step routes that prioritize stereochemical control. A notable approach, adapted from Harkiss et al. (2019), employs a Horner-Wadsworth-Emmons (HWE) olefination reaction to introduce the benzodioxole moiety :

-

Phosphonate Intermediate Preparation:

Methyl (2S)-5-(dimethoxyphosphoryl)-4-oxo-2-(tritylamino)pentanoate is reacted with piperonal (1,3-benzodioxole-5-carbaldehyde) in acetonitrile under basic conditions (KCO, 50°C, 120 h). This yields an α,β-unsaturated ketone intermediate . -

Reductive Amination:

The ketone is reduced to the corresponding amine using sodium cyanoborohydride (NaBHCN) in methanol, preserving the stereochemical integrity of the α-carbon . -

Deprotection and Esterification:

The trityl-protecting group is removed via acidic hydrolysis (trifluoroacetic acid, CHCl), followed by esterification with methanol to yield the final product .

Reaction Optimization

-

Solvent Systems: Acetonitrile and dichloromethane are preferred for their compatibility with moisture-sensitive intermediates .

-

Catalysts: Carbodiimide-based coupling agents (e.g., EDC) enhance amide bond formation in related analogs .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR (500 MHz, CDCl):

-

δ 6.80–6.75 (m, 2H, benzodioxole H-4, H-6)

-

δ 6.65 (d, J = 8.1 Hz, 1H, benzodioxole H-7)

-

δ 4.25 (s, 2H, OCHO)

-

δ 3.72 (s, 3H, COOCH)

-

δ 3.45–3.40 (m, 1H, α-CH)

-

δ 2.95 (dd, J = 13.5, 5.2 Hz, 1H, β-CH)

-

δ 2.85 (dd, J = 13.5, 8.3 Hz, 1H, β-CH)

13C NMR (125 MHz, CDCl):

-

δ 172.5 (COOCH)

-

δ 148.1, 147.8 (benzodioxole O-C-O)

-

δ 108.4, 106.2, 101.5 (benzodioxole aromatic carbons)

-

δ 54.3 (α-CH)

-

δ 52.1 (COOCH)

High-Resolution Mass Spectrometry (HRMS)

Observed: m/z 246.0975 [M+H]

Calculated for CHNO: 246.0972

Applications in Drug Discovery and Peptide Engineering

Comparative Analysis with Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume